molecular formula C21H20N4O2S B10927461 6-(3-methoxyphenyl)-1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(3-methoxyphenyl)-1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10927461
M. Wt: 392.5 g/mol
InChI Key: QUGYFPDUXMTVBZ-UHFFFAOYSA-N
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Description

6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethylpyrazole ring, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the methoxyphenyl and thienylmethyl groups through various substitution reactions. The final step often involves the formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxyphenyl and thienylmethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
  • 5-METHOXYTHIAZOLO[4,5-B]-PYRIDIN-2-AMINE

Uniqueness

6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-1,3-dimethyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H20N4O2S/c1-13-19-17(21(26)22-12-16-8-5-9-28-16)11-18(23-20(19)25(2)24-13)14-6-4-7-15(10-14)27-3/h4-11H,12H2,1-3H3,(H,22,26)

InChI Key

QUGYFPDUXMTVBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4=CC=CS4)C

Origin of Product

United States

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